

# A Technical Guide to the Toxicological Profile of Sodium 2-naphthalenesulfonate

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## Compound of Interest

Compound Name: Sodium 2-naphthalenesulfonate

Cat. No.: B147347

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## Introduction

**Sodium 2-naphthalenesulfonate** (CAS No. 532-02-5) is an aromatic sulfonate salt.<sup>[1][2]</sup> It presents as a light-brown or white to pale yellow powder that is soluble in water.<sup>[3][4]</sup> This compound is utilized as a laboratory chemical and serves as a surfactant-hydrotrope.<sup>[1][4][5]</sup> Given its applications, a thorough understanding of its toxicological profile is essential for ensuring safe handling and for predicting potential biological effects in research and development settings. This document provides a comprehensive overview of the existing toxicological data, including quantitative endpoints, experimental methodologies, and potential mechanisms of action.

## Acute Toxicity

**Sodium 2-naphthalenesulfonate** exhibits low acute toxicity via the oral route. Data regarding dermal and inhalation toxicity are largely unavailable.<sup>[1][6]</sup>

Table 1: Acute Toxicity Data

Endpoint	Species	Route	Value	Reference(s)
LD50	Rat	Oral	13,900 mg/kg	[1][4][7]
LD50	Rat	Oral	4,100 mg/kg (Estimated)	[6]

## Experimental Protocols

- Oral LD50 in Rats: While specific study details are limited in the available literature, a typical acute oral toxicity study (e.g., OECD Guideline 420) involves administering the test substance by gavage to fasted animals (commonly Sprague-Dawley rats). A range of doses is used to identify the dosage causing mortality in 50% of the test population. Animals are observed for a period, typically 14 days, for signs of toxicity and mortality.

## Irritation and Sensitization

The compound is classified as a skin and eye irritant but is not considered a skin sensitizer.

Table 2: Irritation and Sensitization Profile

Endpoint	Species	Result	Reference(s)
Skin Irritation	Rabbit	Mild Irritant / Causes skin irritation	[1][8]
Eye Irritation	Rabbit	Moderate Irritant (undiluted); Minimal Irritant (at 2%)	[5][9]
Skin Sensitization	Guinea Pig	No reactions observed; Not a sensitizer	[5][9]
Respiratory Irritation	-	May cause respiratory irritation	[3][4][7]

## Experimental Protocols

- Dermal and Ocular Irritation: These studies, likely following protocols similar to OECD Guidelines 404 and 405, involve applying the substance to the skin or into the conjunctival sac of rabbits. The sites are then observed for signs of erythema, edema, and corneal opacity over a set period.

- Delayed Contact Hypersensitivity (Guinea Pig Maximization Test): In a Guinea Pig Maximization Test, sensitization is induced by intradermal injection (with Freund's Complete Adjuvant) and topical application of the test substance. Following a rest period, a challenge patch is applied, and the skin is observed for reactions. For **Sodium 2-naphthalenesulfonate**, no sensitization was observed in such tests.[\[5\]](#)

## Genotoxicity and Mutagenicity

Standard bacterial reverse mutation assays indicate a lack of mutagenic potential. However, studies in aquatic organisms suggest a potential for genotoxicity, likely mediated by oxidative stress.

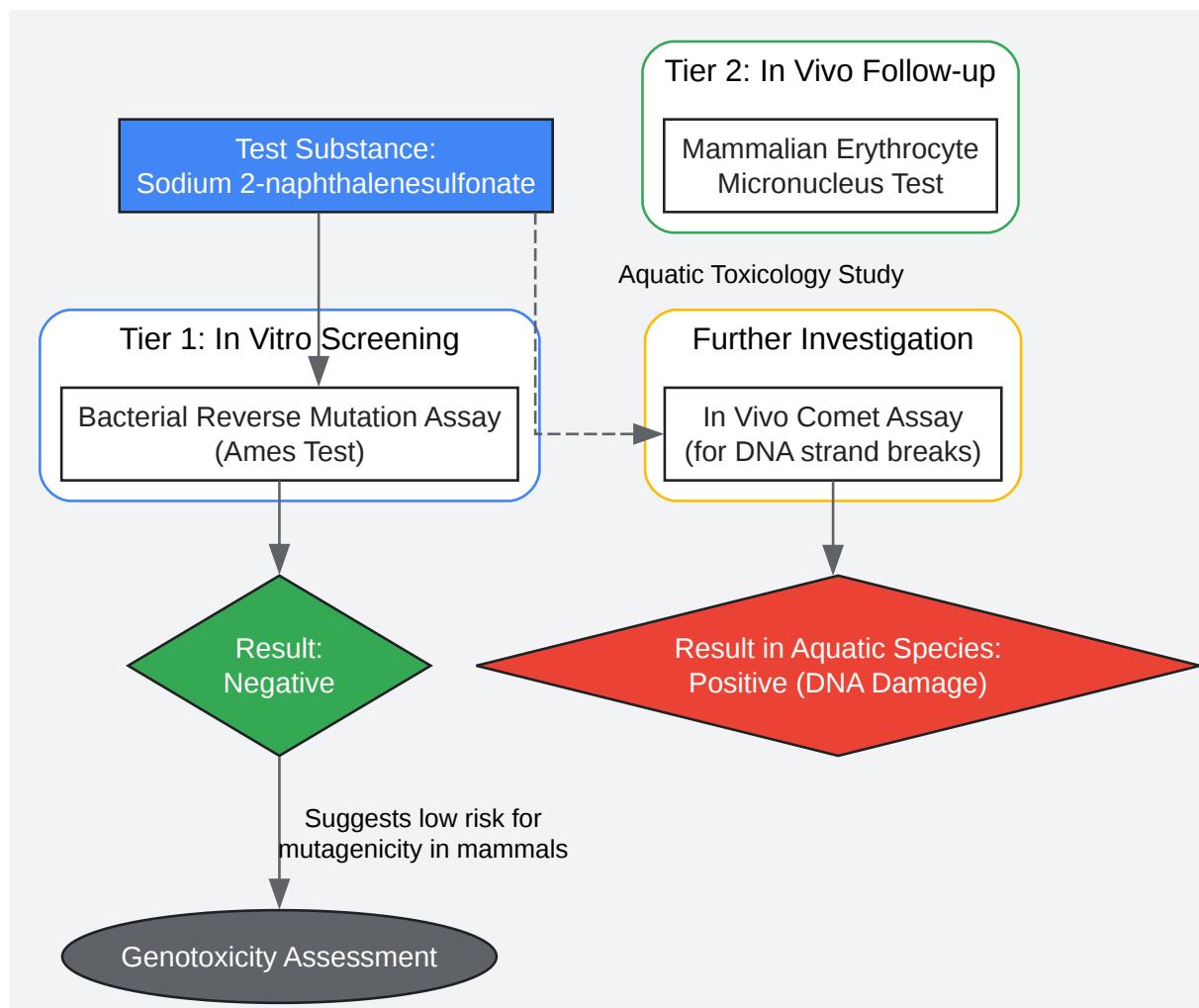
Table 3: Genotoxicity Assay Results

Assay Type	Test System	Result	Reference(s)
Ames Test	<i>S. typhimurium</i>	Negative	<a href="#">[5]</a> <a href="#">[9]</a>
Comet Assay	<i>Channa punctatus</i> (fish) blood cells	Positive (DNA damage)	<a href="#">[10]</a>
Micronucleus Assay	<i>Channa punctatus</i> (fish) blood cells	Positive (micronuclei formation)	<a href="#">[10]</a>

### Experimental Protocols

- Ames Test (Bacterial Reverse Mutation Assay): This test uses several strains of *Salmonella typhimurium* with mutations in the histidine operon, rendering them unable to synthesize histidine. The bacteria are exposed to the test substance (with and without metabolic activation). A positive result is a significant increase in the number of revertant colonies that can grow on a histidine-limited medium, indicating the substance caused a mutation. **Sodium 2-naphthalenesulfonate** was negative in these assays.[\[5\]](#)
- Comet Assay (Single Cell Gel Electrophoresis): This assay detects DNA damage in individual eukaryotic cells. Cells are embedded in agarose on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA fragments migrate away from the nucleus, forming a "comet tail." The length and intensity of the tail are proportional to the amount of

DNA damage. A study found that **Sodium 2-naphthalenesulfonate** induced significant DNA damage in the blood cells of the fish *Channa punctatus*.[10]



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*A generalized workflow for genotoxicity assessment.*

## Carcinogenicity

There is no evidence to suggest that **Sodium 2-naphthalenesulfonate** is carcinogenic. It is not classified as a carcinogen by major regulatory and research agencies.[1][7] Furthermore, an analysis of its chemical structure reveals no alerts that would suggest a carcinogenic risk.[9]

## Reproductive and Developmental Toxicity

Specific data on the reproductive and developmental toxicity of **Sodium 2-naphthalenesulfonate** are not available in the reviewed literature.[1][7] The Cosmetic Ingredient Review (CIR) Expert Panel has cited this data gap as a reason for deeming the available information insufficient to support the safety of this ingredient in cosmetic formulations that could be ingested.[5]

A study on a structurally related polymer, naphthalenesulfonic acid polymer with formaldehyde, sodium salt, showed no evidence of reproductive or developmental toxicity in rats at doses up to 1000 mg/kg/day.[11] However, these data should be interpreted with caution due to the structural differences between the compounds.

## Dermal Absorption

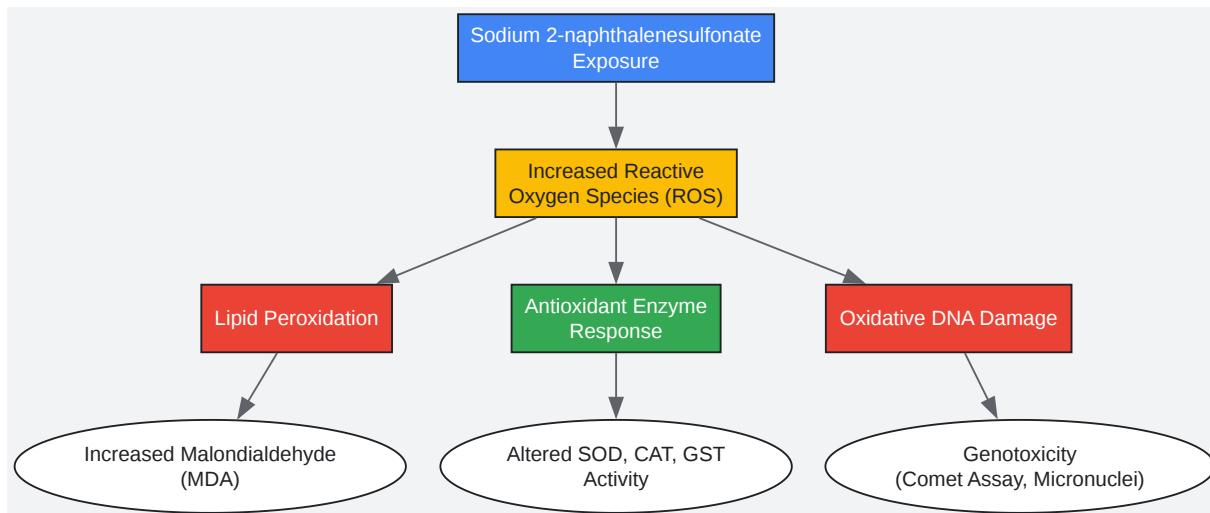
The potential for systemic toxicity following dermal exposure is low, as the substance exhibits very poor penetration through the skin.

### Experimental Protocols

- In Vitro Porcine Skin Penetration Study: In a study using a porcine skin model, a 1 mg/mL solution of **Sodium 2-naphthalenesulfonate** was applied to the skin surface. Over a 24-hour period, only about 1% of the applied dose penetrated the skin, with a similar amount found non-covalently bound to the skin. The vast majority of the substance remained on the skin surface.[5][9] This low absorption rate suggests that systemic exposure via the dermal route is minimal.

## Potential Mechanisms of Toxicity

The genotoxicity observed in aquatic species appears to be mediated by the induction of oxidative stress. Exposure of *Channa punctatus* to **Sodium 2-naphthalenesulfonate** resulted in a significant increase in malondialdehyde (MDA), a marker of lipid peroxidation.[10] Concurrently, changes were observed in the activity of antioxidant enzymes, including superoxide dismutase (SOD), catalase (CAT), and glutathione-S-transferase (GST), indicating a cellular response to oxidative damage.[10] This cascade of events can lead to DNA damage, as detected by the comet and micronucleus assays.

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*Proposed oxidative stress pathway in aquatic species.*

## Ecotoxicology

The compound has a low potential for toxicity to aquatic organisms, although significant discrepancies exist in the reported values.

Table 4: Aquatic Toxicity Data

Endpoint	Species	Value	Duration	Reference(s)
LC50	Fish	105,000 mg/L	96 h	[6]
LC50	Fish	100 - 500 mg/L	-	[3]
EC50	Daphnia magna	49,421 mg/L	48 h	[6]
EC50	Pseudokirchnerie lla subcapitata (Algae)	4,767 mg/L	72 h	[6]

## Conclusion

**Sodium 2-naphthalenesulfonate** possesses a low acute oral toxicity profile. It is a confirmed skin and eye irritant but is not a dermal sensitizer. While it does not show mutagenic potential in standard bacterial assays, it has demonstrated genotoxic effects in an aquatic vertebrate model, likely through the induction of oxidative stress. There is no evidence of carcinogenicity. A significant data gap exists for reproductive and developmental toxicity. Its risk of causing systemic effects through skin contact is mitigated by its very low dermal absorption. The primary risks associated with this compound for researchers and scientists are related to direct contact, leading to skin and eye irritation.

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